molecular formula C18H21N3O4 B2780282 2-(2-Methoxyphenoxy)-1-(3-(pyridazin-3-yloxy)piperidin-1-yl)ethanone CAS No. 2034484-23-4

2-(2-Methoxyphenoxy)-1-(3-(pyridazin-3-yloxy)piperidin-1-yl)ethanone

Cat. No.: B2780282
CAS No.: 2034484-23-4
M. Wt: 343.383
InChI Key: WGCZRNFXJIQGPG-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenoxy)-1-(3-(pyridazin-3-yloxy)piperidin-1-yl)ethanone is a complex organic compound that features a combination of methoxyphenoxy and pyridazin-3-yloxy groups attached to a piperidin-1-yl ethanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxyphenoxy)-1-(3-(pyridazin-3-yloxy)piperidin-1-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes:

  • Formation of the Methoxyphenoxy Intermediate

    • Reacting 2-methoxyphenol with an appropriate halogenated ethanone under basic conditions to form the 2-(2-methoxyphenoxy)ethanone intermediate.
    • Reaction conditions: Use of a base such as potassium carbonate (K2CO3) in a solvent like dimethylformamide (DMF) at elevated temperatures.
  • Formation of the Pyridazin-3-yloxy Intermediate

    • Reacting 3-hydroxypyridazine with a suitable halogenated piperidine derivative to form the 3-(pyridazin-3-yloxy)piperidine intermediate.
    • Reaction conditions: Use of a base such as sodium hydride (NaH) in a solvent like tetrahydrofuran (THF) at room temperature.
  • Coupling of Intermediates

    • Coupling the 2-(2-methoxyphenoxy)ethanone intermediate with the 3-(pyridazin-3-yloxy)piperidine intermediate under acidic or basic conditions to form the final compound.
    • Reaction conditions: Use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in a solvent like dichloromethane (DCM) at room temperature.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyphenoxy)-1-(3-(pyridazin-3-yloxy)piperidin-1-yl)ethanone can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding phenol or quinone derivative.

    Reduction: The carbonyl group in the ethanone moiety can be reduced to form an alcohol.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.

    Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) under appropriate conditions.

Major Products

    Oxidation: Formation of phenol or quinone derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

2-(2-Methoxyphenoxy)-1-(3-(pyridazin-3-yloxy)piperidin-1-yl)ethanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: Potential use in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Methoxyphenoxy)-1-(3-(pyridazin-3-yloxy)piperidin-1-yl)ethanone depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would depend on the biological context and the specific target.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Methoxyphenoxy)-1-(3-(pyridazin-3-yloxy)piperidin-1-yl)propanone: Similar structure with a propanone backbone instead of ethanone.

    2-(2-Methoxyphenoxy)-1-(3-(pyridazin-3-yloxy)piperidin-1-yl)butanone: Similar structure with a butanone backbone instead of ethanone.

Uniqueness

2-(2-Methoxyphenoxy)-1-(3-(pyridazin-3-yloxy)piperidin-1-yl)ethanone is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in various applications, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-(2-methoxyphenoxy)-1-(3-pyridazin-3-yloxypiperidin-1-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4/c1-23-15-7-2-3-8-16(15)24-13-18(22)21-11-5-6-14(12-21)25-17-9-4-10-19-20-17/h2-4,7-10,14H,5-6,11-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGCZRNFXJIQGPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)N2CCCC(C2)OC3=NN=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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